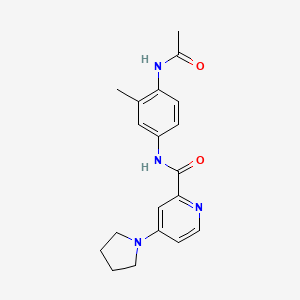![molecular formula C17H17N5O2 B7429118 N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Compound X exerts its effects by binding to the active site of CDKs and GSK3, thereby inhibiting their activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it has been shown to enhance neurogenesis and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, promote neurogenesis, and improve cognitive function. Additionally, it has been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X is its potent inhibitory effects on CDKs and GSK3, which are important targets for drug discovery in cancer and neurodegenerative diseases. However, one of the limitations of using N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to investigate the potential applications of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X in other diseases such as diabetes and cardiovascular diseases. Finally, the development of more water-soluble derivatives of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X could improve its potential for in vivo applications.
Conclusion
In conclusion, N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X is a novel chemical N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine with potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Its potent inhibitory effects on CDKs and GSK3 make it an attractive target for the development of new therapies for cancer and neurodegenerative diseases. Further research is needed to explore its potential applications in other diseases and to develop more efficient synthesis methods and water-soluble derivatives.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process involving the reaction of various chemicals such as 2-aminopyrimidine, 2-bromo-5-nitrophenyl, and 2-methyloxalan-2-ylamine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are involved in cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-17(7-3-10-23-17)15-21-14(24-22-15)12-5-2-6-13(11-12)20-16-18-8-4-9-19-16/h2,4-6,8-9,11H,3,7,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZYRIXASDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C2=NOC(=N2)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(tert-butylsulfamoyl)-4-fluorophenyl]-N'-(3-fluoro-5-methylphenyl)oxamide](/img/structure/B7429054.png)
![2-(2-nitrophenyl)sulfanyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7429064.png)
![2-[(4-fluorophenyl)methoxy]-N-[4-(propan-2-ylcarbamoylamino)phenyl]propanamide](/img/structure/B7429070.png)
![[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429079.png)
![1-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429082.png)
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)-2-methylpropanoate](/img/structure/B7429100.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)

![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)
